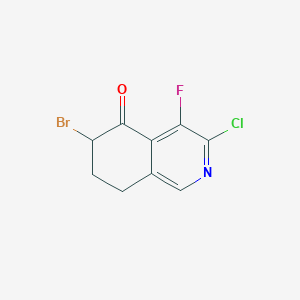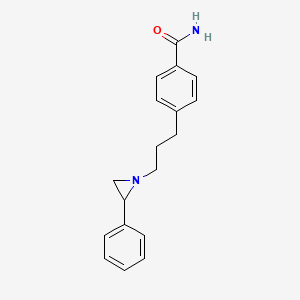
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide is a chemical compound with the molecular formula C18H20N2O It is a benzamide derivative that features an aziridine ring, which is a three-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide typically involves the reaction of 4-(3-bromopropyl)benzamide with phenylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxaziridine derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2-Phenylaziridin-1-yl)propyl)benzoic acid
- 4-(3-(2-Phenylaziridin-1-yl)propyl)aniline
- 4-(3-(2-Phenylaziridin-1-yl)propyl)phenol
Uniqueness
4-(3-(2-Phenylaziridin-1-yl)propyl)benzamide is unique due to its combination of a benzamide moiety and an aziridine ring This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds
Properties
CAS No. |
88960-94-5 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[3-(2-phenylaziridin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C18H20N2O/c19-18(21)16-10-8-14(9-11-16)5-4-12-20-13-17(20)15-6-2-1-3-7-15/h1-3,6-11,17H,4-5,12-13H2,(H2,19,21) |
InChI Key |
CVIWDRLFWMZSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)
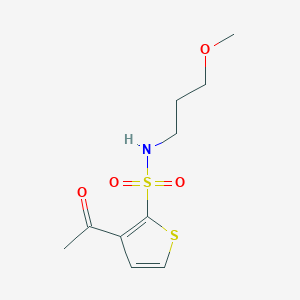
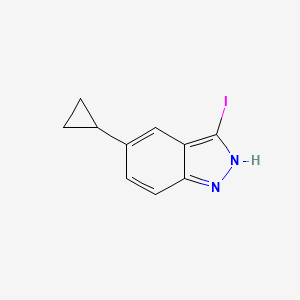



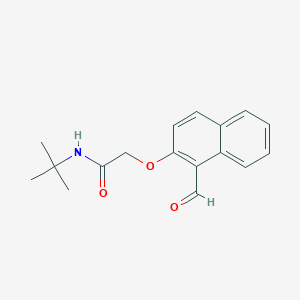
![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)
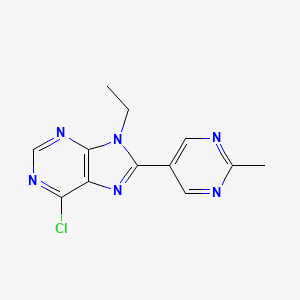

![4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B11844578.png)
![2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11844584.png)
